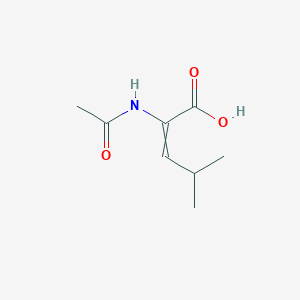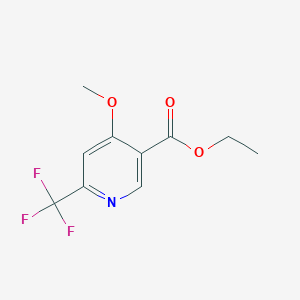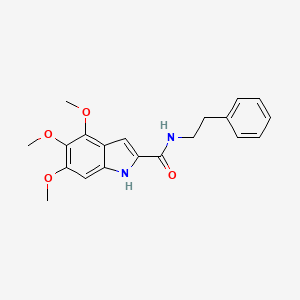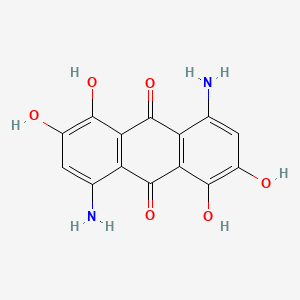
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H10N2O6. It is known for its unique structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate amines and hydroxylating agents. One common method includes the use of 1,5-diamino-4,8-dihydroxyanthraquinone as a precursor, which undergoes further functionalization to introduce additional hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in dye synthesis and other applications .
Applications De Recherche Scientifique
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: A closely related compound with similar functional groups but different substitution patterns.
1,4,5,8-Tetrahydroxyanthraquinone: Another anthraquinone derivative with multiple hydroxyl groups but lacking amino groups
Uniqueness
4,8-Diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in dye synthesis, pharmaceuticals, and material science .
Propriétés
Numéro CAS |
6370-88-3 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
4,8-diamino-1,2,5,6-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O6/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2,17-20H,15-16H2 |
Clé InChI |
XBVUXRZERLDXMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=C(C=C3N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)
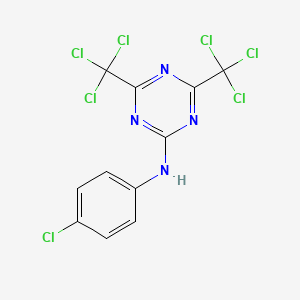
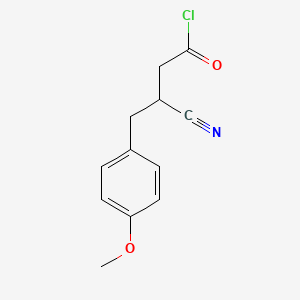
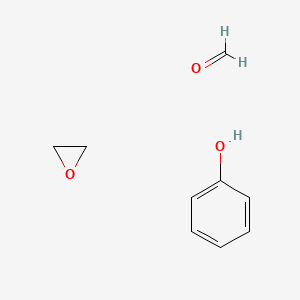
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
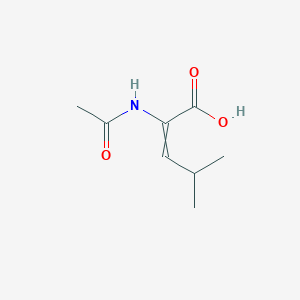
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
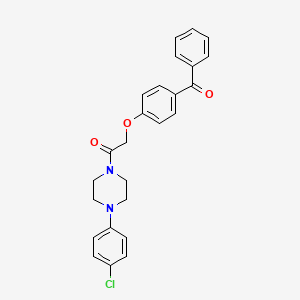
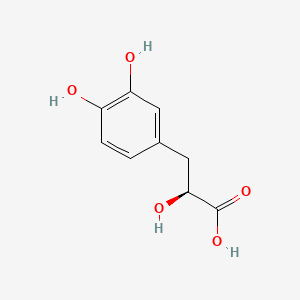
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
